N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
Description
N1-(2-(Furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-3-yl ethyl group at the N1 position and a methoxyethyl group at the N2 position. Oxalamides are widely studied for applications ranging from flavoring agents (e.g., umami enhancers) to pharmaceuticals due to their metabolic stability and tunable substituent effects .
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-16-7-5-13-11(15)10(14)12-4-2-9-3-6-17-8-9/h3,6,8H,2,4-5,7H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSGNLAHUVULJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-methoxyethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to manage exothermic reactions, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block for polymers.
Mechanism of Action
The mechanism by which N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide exerts its effects depends on its interaction with molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the oxalamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Oxalamides
Table 1: Key Structural and Functional Differences
Key Observations
Substituent Effects on Bioactivity
- The furan-3-yl group in the target compound introduces a heterocyclic aromatic system, which may enhance metabolic stability compared to pyridyl or benzyl groups (e.g., S336 and S5456). Furan’s electron-rich nature could influence receptor binding in flavor applications .
- Methoxyethyl at N2 likely improves solubility and reduces cytochrome P450-mediated metabolism, similar to methoxyphenyl groups in GMC-5 and Compound 17 .
Synthetic Yield and Methods
- Oxalamides with methoxyethyl/phenethyl substituents (e.g., Compound 17, 35% yield) are typically synthesized via oxalyl chloride-mediated coupling, followed by recrystallization in THF or ethyl acetate . The target compound may follow analogous protocols.
Regulatory and Safety Profiles S336 and related oxalamides exhibit high NOEL values (e.g., 100 mg/kg/day in rats) due to rapid hepatic metabolism without amide hydrolysis, suggesting a favorable safety profile for structurally similar compounds .
Metabolic and Toxicological Insights
Metabolism
- Oxalamides with methoxy or heterocyclic groups (e.g., S336, S5456) undergo rapid hepatic metabolism via oxidative pathways rather than amide bond cleavage. This aligns with the target compound’s methoxyethyl group, which may resist hydrolysis .
- Furan Metabolism : Furan rings are typically metabolized via epoxidation, but the ethyl spacer in the target compound may mitigate reactive intermediate formation, reducing toxicity risks .
Toxicity
- The absence of halogenated or nitro groups (common in antimicrobial oxalamides like GMC-2) may further reduce toxicity .
Biological Activity
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is an organic compound characterized by its unique molecular structure, which includes a furan ring and a methoxyethyl group linked through an oxalamide functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C15H19N3O3
- Molecular Weight : 289.33 g/mol
- CAS Number : 1428357-12-3
The compound's structure allows for various chemical modifications, enhancing its versatility in biological applications. The presence of the furan ring is particularly significant due to its reactivity and ability to participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The furan ring can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Anticancer Activity
Recent studies have indicated that oxalamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated tumor cell-specific cytotoxicity, suggesting that this compound may also possess such properties. The exact mechanism by which this compound induces cytotoxicity remains an area of active research, but it is hypothesized that it may involve the inhibition of key metabolic pathways in cancer cells.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Potential activity against H. pylori | |
| Enzyme Inhibition | Possible inhibition of key metabolic enzymes |
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various oxalamide derivatives on human tumor cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. Although direct data on this compound is not yet available, the findings suggest that this compound may similarly affect tumor cells.
Case Study 2: Antimicrobial Testing
Research on structurally related compounds has shown promising results against H. pylori. These studies utilized standard antimicrobial susceptibility testing methods to assess the efficacy of oxalamides. While specific data for this compound are pending, the trends observed in related compounds highlight its potential in combating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
